3-[1-(3-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid
Description
3-[1-(3-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid is a piperidine-based compound featuring a 3-fluorobenzenesulfonyl group at the piperidine nitrogen and a propanoic acid side chain.
Properties
IUPAC Name |
3-[1-(3-fluorophenyl)sulfonylpiperidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c15-12-4-1-5-13(9-12)21(19,20)16-8-2-3-11(10-16)6-7-14(17)18/h1,4-5,9,11H,2-3,6-8,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBSXBRLVKIEGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)F)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperidyl Intermediate: The piperidyl ring is synthesized through a series of reactions involving the appropriate starting materials, such as piperidine and fluorobenzene derivatives.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Coupling with Propanoic Acid: The final step involves coupling the piperidyl intermediate with propanoic acid under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[1-(3-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(3-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound is compared to structurally related piperidine-propanoic acid derivatives (Table 1):
*Estimated based on analogs.
Key Structural Differences:
- Steric Bulk : The sulfonyl group is bulkier than carbamoyl or benzoyl substituents, which may influence binding pocket accessibility in biological targets.
- Protective Groups : Derivatives like the BOC/Fmoc-protected analog () prioritize synthetic stability over bioactivity, contrasting with the target compound’s unmodified sulfonyl group.
Physicochemical Properties
- Solubility : The sulfonyl group enhances hydrophilicity compared to benzoyl () or pyrimidine () analogs. However, sodium salt formulations (e.g., CP-865520 in ) demonstrate improved solubility for in vivo applications.
- Acidity: The target compound’s propanoic acid is expected to be more acidic (pKa ~3.5) than carbamoyl analogs (pKa ~4.5) due to the electron-withdrawing sulfonyl group.
Biological Activity
3-[1-(3-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.
The synthesis of this compound involves several steps, including the formation of the piperidine ring and the introduction of the fluorobenzenesulfonyl group. The compound can be synthesized via nucleophilic substitution reactions and subsequent carboxylic acid formation. The detailed synthetic pathway is crucial for understanding its structure-activity relationship (SAR).
Antiproliferative Effects
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from piperidine scaffolds have shown promising results in inhibiting the proliferation of leukemic HL60 cells, with IC50 values indicating effective cytotoxicity at micromolar concentrations .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. The sulfonamide moiety is known to influence the binding affinity to target proteins, potentially modulating their activity and leading to altered cellular responses. The fluorine atom enhances lipophilicity, which may improve membrane permeability and bioavailability.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in the piperidine ring or modifications on the sulfonyl group can significantly impact its efficacy. For example, substituting different functional groups on the piperidine ring has been shown to enhance or diminish antiproliferative effects .
| Compound Variation | IC50 (μM) | Biological Activity |
|---|---|---|
| Parent Compound | 50 | Moderate Antiproliferative |
| Fluorinated Variant | 20 | Enhanced Antiproliferative |
| Sulfonamide Variant | 10 | Significantly Increased Activity |
Case Study 1: Anticancer Activity
In a recent study, a series of piperidine derivatives were evaluated for their anticancer properties. Among these, a compound structurally related to this compound exhibited an IC50 value of 15 μM against MCF-7 breast cancer cells, demonstrating considerable potential for further development as an anticancer agent .
Case Study 2: In Vivo Studies
In vivo studies using murine models have shown that compounds with similar structures can significantly reduce tumor size when administered at specific dosages. These findings support the hypothesis that targeting cellular pathways through such compounds can lead to effective cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
